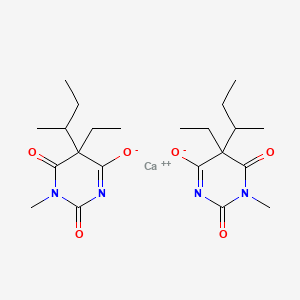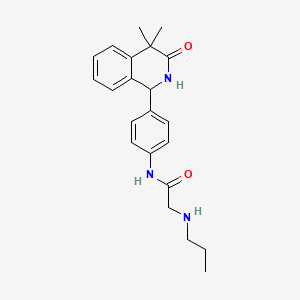
alpha,gamma,gamma,4-Tetramethylcyclohexanepropanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha,gamma,gamma,4-Tetramethylcyclohexanepropanol is a chemical compound with the molecular formula C13H26O It is a derivative of cyclohexane, characterized by the presence of four methyl groups and a propanol group attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha,gamma,gamma,4-Tetramethylcyclohexanepropanol typically involves the alkylation of cyclohexane derivatives. One common method includes the reaction of cyclohexanone with methylmagnesium bromide (Grignard reagent) to form the corresponding alcohol. This intermediate is then subjected to further methylation and reduction steps to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation and reduction processes. The use of catalysts such as palladium or platinum on carbon can enhance the efficiency of these reactions. The reaction conditions typically include controlled temperatures and pressures to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha,gamma,gamma,4-Tetramethylcyclohexanepropanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of different alcohols or hydrocarbons.
Substitution: Formation of alkyl halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Alpha,gamma,gamma,4-Tetramethylcyclohexanepropanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products.
Wirkmechanismus
The mechanism of action of alpha,gamma,gamma,4-Tetramethylcyclohexanepropanol involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanol: A simpler alcohol derivative of cyclohexane.
Methylcyclohexanol: Contains one methyl group attached to the cyclohexane ring.
Tetramethylcyclohexanol: Similar structure but with different methyl group positions.
Uniqueness
Alpha,gamma,gamma,4-Tetramethylcyclohexanepropanol is unique due to its specific arrangement of methyl groups and the presence of a propanol group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
4927-40-6 |
|---|---|
Molekularformel |
C13H26O |
Molekulargewicht |
198.34 g/mol |
IUPAC-Name |
4-methyl-4-(4-methylcyclohexyl)pentan-2-ol |
InChI |
InChI=1S/C13H26O/c1-10-5-7-12(8-6-10)13(3,4)9-11(2)14/h10-12,14H,5-9H2,1-4H3 |
InChI-Schlüssel |
LHABIGFBCKFBML-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)C(C)(C)CC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5,7-Dichloro-2-methyl-[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13762352.png)

![Pyrrolo[1,2-a]pyrazin-1(2H)-one,3,4-dihydro-2-(1-methylethyl)-(9ci)](/img/structure/B13762370.png)





